2,5-bis(3-bromothiophen-2-yl)thiophene
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Overview
Description
2,5-bis(3-bromothiophen-2-yl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is particularly notable for its bromine substitutions at the 3-positions of the thiophene rings, which can significantly influence its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-bromothiophen-2-yl)thiophene typically involves the bromination of 2,5-dithiophenylthiophene. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product often involves recrystallization or chromatography to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,5-bis(3-bromothiophen-2-yl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex thiophene-based structures.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert the bromine atoms to hydrogen.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Oxidation: Typically uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for use in organic electronics and other applications .
Scientific Research Applications
2,5-bis(3-bromothiophen-2-yl)thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Material Science: Employed in the development of semiconducting materials with high charge carrier mobility.
Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Mechanism of Action
The mechanism of action of 2,5-bis(3-bromothiophen-2-yl)thiophene in organic electronics involves its ability to form highly conjugated systems, which facilitate efficient charge transport. The bromine atoms can also participate in halogen bonding, influencing the molecular packing and electronic properties of the material . In medicinal chemistry, its mechanism of action may involve interactions with biological targets such as enzymes or receptors, although specific pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene: Another thiophene derivative used in organic electronics.
2,5-bis(3,4-ethylenedioxy)thien-2-yl-thiophene: Known for its blue emission characteristics and used in optoelectronic applications.
Poly(2,5-bis(3-alkylthiophen-2-yl)-thieno[3,2-b]thiophene): A semiconducting polymer with high charge carrier mobility.
Uniqueness
2,5-bis(3-bromothiophen-2-yl)thiophene is unique due to its specific bromine substitutions, which enhance its reactivity and make it a versatile building block for various synthetic applications. Its ability to undergo multiple types of reactions and form complex structures sets it apart from other thiophene derivatives .
Properties
Molecular Formula |
C12H6Br2S3 |
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Molecular Weight |
406.2 g/mol |
IUPAC Name |
2,5-bis(3-bromothiophen-2-yl)thiophene |
InChI |
InChI=1S/C12H6Br2S3/c13-7-3-5-15-11(7)9-1-2-10(17-9)12-8(14)4-6-16-12/h1-6H |
InChI Key |
GJGILGBIJMZNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C2=CC=C(S2)C3=C(C=CS3)Br |
Origin of Product |
United States |
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